molecular formula C19H12BrN3O3S B12031849 4-[(E)-(2-(4-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate CAS No. 606960-55-8

4-[(E)-(2-(4-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate

Cat. No.: B12031849
CAS No.: 606960-55-8
M. Wt: 442.3 g/mol
InChI Key: LSKXYLBENRLCKF-MHWRWJLKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2-(4-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate typically involves multiple steps, including the formation of the thiazolo[3,2-b][1,2,4]triazole core and subsequent functionalization. One common method involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by cyclization with acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(2-(4-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(E)-(2-(4-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-(2-(4-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate
  • 4-[(E)-(2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate

Uniqueness

The presence of the bromine atom in 4-[(E)-(2-(4-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate imparts unique reactivity and binding properties compared to its analogs with different halogen substitutions. This makes it particularly useful in applications requiring specific interactions with biological targets .

Properties

CAS No.

606960-55-8

Molecular Formula

C19H12BrN3O3S

Molecular Weight

442.3 g/mol

IUPAC Name

[4-[(E)-[2-(4-bromophenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenyl] acetate

InChI

InChI=1S/C19H12BrN3O3S/c1-11(24)26-15-8-2-12(3-9-15)10-16-18(25)23-19(27-16)21-17(22-23)13-4-6-14(20)7-5-13/h2-10H,1H3/b16-10+

InChI Key

LSKXYLBENRLCKF-MHWRWJLKSA-N

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2

Origin of Product

United States

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